Cas no 15476-07-0 (1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-)
15476-07-0 structure
Product Name:1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-
CAS-nummer:15476-07-0
MF:C12H15N3O3
MW:249.265802621841
CID:149555
PubChem ID:347309
Update Time:2025-04-19
1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3-triol
- NSC-405916
- 15476-07-0
- NSC405916
- DTXSID90324166
-
- Inchi: 1S/C12H15N3O3/c1-8(16)11(17)12(18)10-7-13-15(14-10)9-5-3-2-4-6-9/h2-8,11-12,16-18H,1H3
- InChI-sleutel: RTEJFELKLNBSBR-UHFFFAOYSA-N
- LACHT: OC(C(C)O)C(C1C=NN(C2C=CC=CC=2)N=1)O
Berekende eigenschappen
- Exacte massa: 249.11145
- Monoisotopische massa: 249.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 261
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.2
- Topologisch pooloppervlak: 91.4Ų
Experimentele eigenschappen
- Dichtheid: 1.38
- Kookpunt: 525.8°C at 760 mmHg
- Vlampunt: 271.8°C
- Brekindex: 1.644
- PSA: 91.4
- LogboekP: 0.04240
1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)- Gerelateerde literatuur
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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